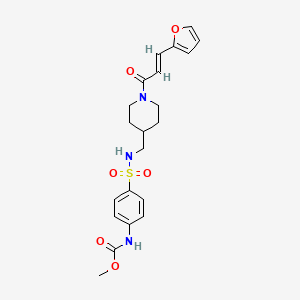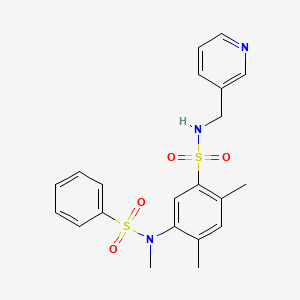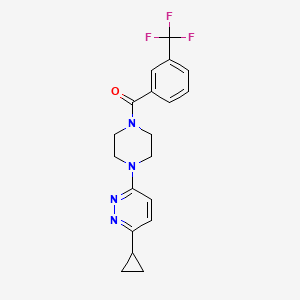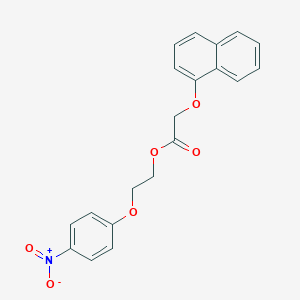
2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 2-(naphthalen-1-yloxy)acetate” is a chemical compound with the molecular formula C14H14O3 . It has a molecular weight of 230.26 .
Synthesis Analysis
The synthesis of a similar compound, “ethyl 2-(naphthalen-1-yloxy)acetate”, has been reported. It was prepared from the corresponding p-nitrophenol and ethyl 2-bromoacetate using anhydrous potassium carbonate under mild conditions .Molecular Structure Analysis
The molecular structure of “ethyl 2-(naphthalen-1-yloxy)acetate” is represented by the linear formula C14H14O3 .Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate” are not available, a series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives were synthesized as new TRPM4 inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 2-(naphthalen-1-yloxy)acetate” include a molecular weight of 230.26 . The compound is a solid .Scientific Research Applications
Synthesis and Characterization of Organic Compounds
2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate serves as a precursor or intermediate in the synthesis of complex organic compounds. For instance, the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, aimed at applications in organic light emitting diodes (OLEDs), demonstrate the versatility of naphthalene derivatives in material science. These compounds show potential due to their electroluminescence properties, albeit with challenges in achieving high luminance (García-López et al., 2014).
Photophysical Studies
The interaction of naphthalene derivatives with biomolecules like Bovine Serum Albumin (BSA) has been explored through fluorescence spectral studies. Such research provides insights into the binding behaviors and photophysical properties of these compounds, which could inform their use in biological imaging and sensing applications (Ghosh et al., 2016).
Potential in Drug Discovery
Although excluding drug use and dosage information, it's pertinent to mention the broader chemical family's relevance in drug discovery efforts. The synthesis of novel compounds for pharmacological evaluation often involves naphthalene derivatives as key intermediates. For instance, the development of thiazolidinone derivatives demonstrating significant anti-Parkinson's activity highlights the therapeutic potential of compounds structurally related to 2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate (Gomathy et al., 2012).
Applications in Material Science
The structural and photophysical properties of naphthalene-based compounds are leveraged in material science, particularly in the development of fluorescent probes and sensors. These applications are driven by the compounds' selective interaction with specific ions or molecules, which could be utilized in environmental monitoring and bioimaging (Singh et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-nitrophenoxy)ethyl 2-naphthalen-1-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c22-20(14-27-19-7-3-5-15-4-1-2-6-18(15)19)26-13-12-25-17-10-8-16(9-11-17)21(23)24/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPTXEAEZNYGML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)OCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenoxy)ethyl 2-(naphthalen-1-yloxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

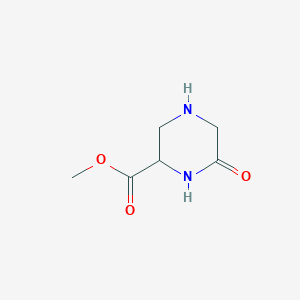
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2694867.png)
![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfinyl}benzenecarboxylate](/img/structure/B2694868.png)
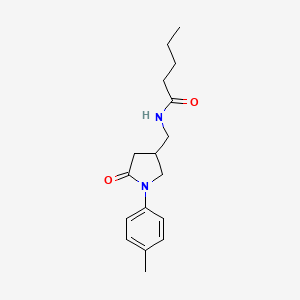
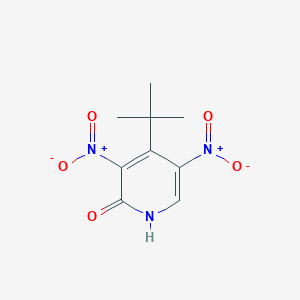
![4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2694873.png)
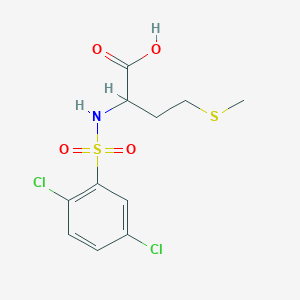
![(6-Cyclopropylpyrimidin-4-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2694876.png)
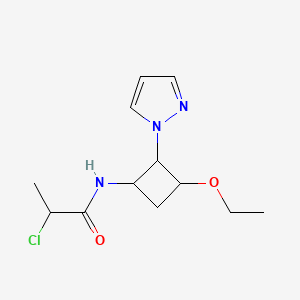
![1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2694878.png)
